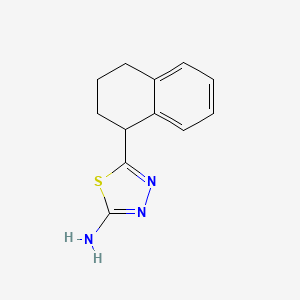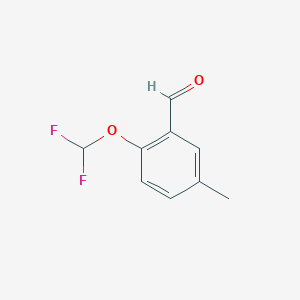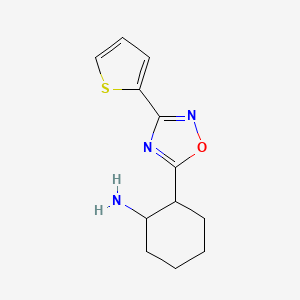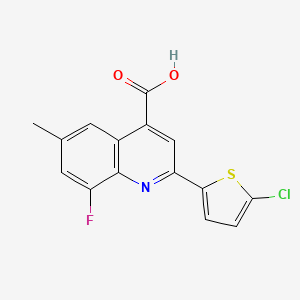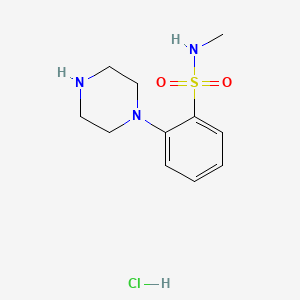
Clorhidrato de N-metil-2-(piperazin-1-il)benceno-1-sulfonamida
Descripción general
Descripción
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3O2S and its molecular weight is 291.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Clorhidrato de N-metil-2-(piperazin-1-il)benceno-1-sulfonamida: se ha estudiado por su potencial como agente antimicrobiano. Su estructura permite la inhibición del crecimiento bacteriano y fúngico, lo que la convierte en una candidata para el tratamiento de infecciones causadas por cepas como Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans y Aspergillus niger .
Agente Antituberculoso
Este compuesto también se ha explorado por sus propiedades antituberculosas. Los derivados del This compound han mostrado actividad contra la cepa Mycobacterium tuberculosis H37Rv, responsable de la tuberculosis .
Investigación Anticancerígena
En el campo de la oncología, este compuesto se ha utilizado en la síntesis de derivados que exhiben actividades anticancerígenas. Se ha encontrado que estos derivados inhiben la proliferación celular y podrían utilizarse en el desarrollo de nuevas terapias contra el cáncer .
Aplicaciones Neuroprotectoras
La investigación ha indicado que el This compound y sus derivados pueden tener efectos neuroprotectores. Esto lo convierte en un posible agente terapéutico para los trastornos neurológicos, donde la protección de la integridad neuronal es crucial .
Síntesis Antidepresiva
El compuesto se ha utilizado en la síntesis de moléculas con propiedades antidepresivas. Sirve como bloque de construcción en la creación de compuestos que podrían potencialmente tratar la depresión y otros trastornos del estado de ánimo .
Efectos Inhibitorios de ENT1 y ENT2
Los estudios han demostrado que las modificaciones en la parte bencénica de este compuesto pueden influir en sus efectos inhibitorios sobre los transportadores de nucleósidos de equilibrio (ENT1 y ENT2). Estos transportadores están involucrados en la captación de nucleósidos, que son importantes para diversos procesos celulares .
Propiedades Antioxidantes
Los derivados del This compound se han evaluado por sus capacidades antioxidantes. Los antioxidantes son vitales para proteger las células del daño causado por los radicales libres, y los derivados de este compuesto podrían contribuir a este campo .
Inhibición de la Lipasa Pancreática
En el contexto de los trastornos metabólicos, la investigación ha sugerido que este compuesto podría inhibir la lipasa pancreática, una enzima crítica en la digestión de las grasas. Esta propiedad podría aprovecharse para el desarrollo de tratamientos para afecciones como la obesidad .
Análisis Bioquímico
Biochemical Properties
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for metabolic processes . The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway.
Cellular Effects
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . Additionally, it can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of action of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride involves its binding interactions with specific biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and changes in gene expression . Furthermore, the compound’s interaction with cellular receptors can activate or inhibit signaling pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization for safe and effective use.
Metabolic Pathways
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, which facilitates its biotransformation into active or inactive metabolites . This metabolic process can influence the compound’s efficacy and toxicity, depending on the levels of metabolites produced.
Transport and Distribution
The transport and distribution of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins in the bloodstream can influence the compound’s distribution and bioavailability.
Subcellular Localization
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and mitochondria, where it interacts with target enzymes and disrupts cellular processes . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity within different cellular compartments.
Propiedades
IUPAC Name |
N-methyl-2-piperazin-1-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAYQODILAAFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


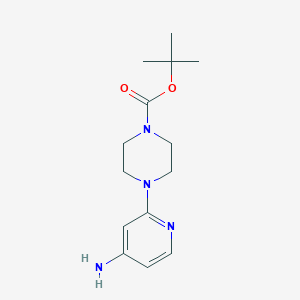

![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)
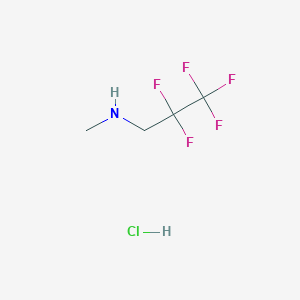
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)
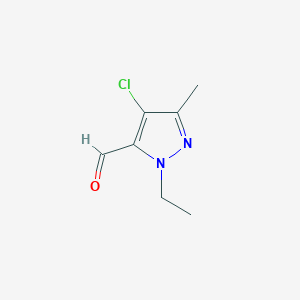
amine](/img/structure/B1454388.png)
![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)
![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)

